molecular formula C7H5ClF2O2S B3377015 3-(Difluoromethyl)benzene-1-sulfonyl chloride CAS No. 1250680-75-1

3-(Difluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B3377015
CAS No.: 1250680-75-1
M. Wt: 226.63 g/mol
InChI Key: VPMCMNLJRWHISM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)benzene-1-sulfonyl chloride (CAS: 1597429-54-3) is a fluorinated aromatic sulfonyl chloride with the molecular formula C₈H₇ClF₂O₂S and a molecular weight of 240.65 g/mol . Its structure features a difluoromethyl (-CF₂H) substituent at the benzene ring's 3-position and a reactive sulfonyl chloride (-SO₂Cl) group at the 1-position.

Properties

IUPAC Name

3-(difluoromethyl)benzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClF2O2S/c8-13(11,12)6-3-1-2-5(4-6)7(9)10/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMCMNLJRWHISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250680-75-1
Record name 3-(difluoromethyl)benzene-1-sulfonyl chloride
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Preparation Methods

One common method involves the reaction of 3-(Difluoromethyl)benzene with chlorosulfonic acid under controlled conditions . The reaction is carried out at low temperatures to prevent decomposition and to ensure high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

3-(Difluoromethyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, reducing agents like lithium aluminum hydride, and oxidizing agents like hydrogen peroxide. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Synthesis
3-(Difluoromethyl)benzene-1-sulfonyl chloride serves as a critical building block in the synthesis of various pharmaceutical compounds. Its sulfonyl chloride group is highly reactive, allowing for the introduction of difluoromethyl groups into drug candidates, which can enhance their biological activity and selectivity.

Case Study: Anticancer Agents
Research has demonstrated that derivatives of this compound exhibit significant activity against cancer cell lines. For instance, a series of trisubstituted arylsulfonamides were synthesized using this compound, resulting in IC50 values below 5 nM against specific colon cancer cell lines. Some compounds even achieved picomolar activity, highlighting the potential of difluoromethyl substitutions in enhancing therapeutic efficacy .

Compound Target Activity IC50 (nM)
Compound AColon cancer0.03
Compound BColon cancer0.6
Compound CColon cancer3.0

Organic Synthesis

Reagent in Chemical Reactions
this compound is frequently employed as a reagent in organic synthesis for the preparation of sulfonamides and other functionalized compounds. The electrophilic nature of the sulfonyl chloride allows it to react with nucleophiles effectively.

Synthesis of Sulfonamides
In a typical reaction setup, this compound can be reacted with amines to yield sulfonamides, which are valuable intermediates in drug development. The difluoromethyl group can impart desirable pharmacokinetic properties to the resulting sulfonamides.

Material Science

Specialty Chemicals Production
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymer modifications.

Example: Polymer Additives
The compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. This application is particularly relevant in developing high-performance materials for electronic and automotive industries.

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form sulfonamide, sulfonate, and other derivatives . The difluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Steric Properties

Trifluoromethyl Analogs
  • 3-(Trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₄ClF₃O₂S):

    • The trifluoromethyl (-CF₃) group increases electronegativity and steric bulk compared to -CF₂H, enhancing resistance to metabolic oxidation .
    • Applications: Widely used in medicinal chemistry for tuning drug solubility and binding affinity .
  • 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride (C₇H₃Cl₂F₃O₂S):

    • Dual electron-withdrawing groups (-Cl and -CF₃) amplify electrophilicity, favoring nucleophilic substitution reactions .
    • Molecular Weight: 285.53 g/mol , higher due to additional Cl and F atoms .
Halogenated Derivatives
  • Molecular Weight: 337.53 g/mol .
  • 3-Fluoro-4-methylbenzene-1-sulfonyl chloride (C₇H₆ClFO₂S):

    • A methyl group (-CH₃) reduces electronegativity but increases lipophilicity compared to fluorinated substituents .
Heterocyclic and Functionalized Analogs
  • Molecular Weight: 244.65 g/mol .
  • 3-(Dimethylsulfamoyl)benzene-1-sulfonyl chloride (C₈H₁₀ClNO₄S₂): The sulfamoyl group (-NHSO₂Me₂) introduces hydrogen-bonding capacity, improving target selectivity in drug design .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS [M+H]⁺ (Ų)
3-(Difluoromethyl)benzene-1-sulfonyl chloride C₈H₇ClF₂O₂S 240.65 -CF₂H 149.0
3-(Trifluoromethyl)benzene-1-sulfonyl chloride C₇H₄ClF₃O₂S 256.62 -CF₃ N/A
3-Fluoro-4-methylbenzene-1-sulfonyl chloride C₇H₆ClFO₂S 208.63 -F, -CH₃ N/A
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride C₇H₃Cl₂F₃O₂S 285.53 -Cl, -CF₃ N/A

Biological Activity

3-(Difluoromethyl)benzene-1-sulfonyl chloride is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by the presence of a difluoromethyl group and a sulfonyl chloride moiety, is part of a broader class of fluorinated compounds known for their unique chemical properties and biological interactions.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C7H5ClF2O2S
  • CAS Number : 1250680-75-1

The difluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which can influence its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various biomolecular targets. The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by amino acid side chains in proteins, leading to the formation of sulfonamides. This interaction may alter protein function, potentially influencing signaling pathways involved in various physiological processes.

Biological Activity

Research has indicated that compounds containing difluoromethyl groups often exhibit enhanced biological activities compared to their non-fluorinated counterparts. The following table summarizes some key findings regarding the biological activity of this compound and related compounds:

Compound Target Activity Reference
This compoundα2-adrenoceptorReduced affinity (1000-fold lower than non-fluorinated analogs)
Trifluoromethyl derivativesHistone deacetylases (HDACs)Potent inhibition (IC50 < 1 μM)
Fluorinated sulfonamidesVarious enzymesEnhanced inhibition compared to non-fluorinated versions

Case Studies

  • Inhibition Studies on α2-Adrenoceptors :
    A study demonstrated that the introduction of a difluoromethyl group significantly decreases the affinity for α2-adrenoceptors. Compounds with this modification showed a drastic reduction in binding affinity compared to their non-fluorinated counterparts, suggesting that while fluorination can enhance certain properties, it may also diminish receptor interactions in specific contexts .
  • Impact on Histone Deacetylase Inhibition :
    Research has shown that fluorinated compounds, including those with sulfonyl groups, can effectively inhibit histone deacetylases (HDACs). The presence of fluorine atoms increases the potency of these compounds, indicating that modifications like those seen in this compound could lead to novel therapeutic agents targeting epigenetic regulation .

Q & A

Basic Research Questions

What are the standard synthetic routes for 3-(Difluoromethyl)benzene-1-sulfonyl chloride, and what reaction conditions optimize yield and purity?

Answer:
The synthesis typically involves halogenation and sulfonation steps. A common approach is the reaction of difluoromethyl-substituted benzene derivatives with chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation . Key considerations include:

  • Solvent Choice: Dichloromethane or chloroform is used to stabilize reactive intermediates .
  • Atmosphere: Reactions are conducted under inert conditions (N₂/Ar) to prevent hydrolysis of the sulfonyl chloride group .
  • Purification: Recrystallization (using hexane/ethyl acetate) or silica gel chromatography achieves >95% purity .

Table 1: Comparison of Synthetic Methods

MethodReagentsYield (%)Purity (%)
Halogenation-SulfonationClSO₃H, DCM, 0°C65–7597
Direct FluorinationSF₄, ClSO₂F50–6090

How does the difluoromethyl group influence the compound's reactivity compared to non-fluorinated analogs?

Answer:
The difluoromethyl group enhances electrophilicity at the sulfonyl chloride moiety due to fluorine’s strong electron-withdrawing inductive effect. This increases reactivity in nucleophilic substitutions (e.g., with amines or alcohols) compared to methyl or hydrogen analogs . Key effects:

  • Steric Hindrance: The CF₂H group introduces moderate steric bulk, slowing reactions with bulky nucleophiles.
  • Hydrolytic Stability: Fluorine reduces hydrolysis rates in aqueous environments, enabling use in aqueous-organic mixed solvents .

Advanced Research Questions

What strategies mitigate competing side reactions when using this compound in nucleophilic substitutions?

Answer:
Competing hydrolysis or over-alkylation can be minimized by:

  • Temperature Control: Maintain reactions at –20°C to 0°C to suppress hydrolysis .
  • Sequential Addition: Add nucleophiles (e.g., amines) slowly to avoid exothermic side reactions .
  • Protecting Groups: Use tert-butyloxycarbonyl (Boc) groups on amines to direct reactivity selectively .

Case Study: In synthesizing sulfonamide inhibitors, pre-activation of the sulfonyl chloride with DMAP (4-dimethylaminopyridine) improved coupling efficiency by 30% .

How is this compound utilized in synthesizing sulfonamide-based enzyme inhibitors, and what analytical techniques validate successful conjugation?

Answer:
The sulfonyl chloride reacts with enzyme active-site lysine or serine residues, forming covalent inhibitors. Methodological steps include:

Conjugation: React with primary amines (e.g., enzyme fragments) in anhydrous DMF at 25°C for 12 hours .

Validation Techniques:

  • ¹H/¹³C NMR: Confirm sulfonamide bond formation (δ 3.2–3.5 ppm for NH-SO₂) .
  • HPLC-MS: Monitor reaction progress and assess purity (>98% required for biological assays) .
  • Enzyme Assays: Measure IC₅₀ shifts to verify target engagement (e.g., ADAM-17 inhibition) .

Table 2: Analytical Data for a Representative Inhibitor

ParameterValue
¹H NMR (δ, ppm)8.32–8.05 (Ar-H), 7.72 (SO₂Cl)
IC₅₀ (nM)12.3 ± 1.5

How can contradictory data in reaction optimization (e.g., solvent effects) be resolved?

Answer:
Conflicting reports on solvent efficiency (e.g., DCM vs. THF) arise from differences in substrate solubility and water content. Resolution strategies:

  • DoE (Design of Experiments): Systematically vary solvent polarity, temperature, and stoichiometry .
  • Karl Fischer Titration: Ensure solvents are anhydrous (<50 ppm H₂O) to prevent hydrolysis .
  • In Situ Monitoring: Use FTIR to track sulfonyl chloride consumption (peak at 1370 cm⁻¹) .

Methodological Considerations

  • Storage: Store at –20°C under desiccant (e.g., silica gel) to prevent degradation .
  • Safety: Use Schlenk lines for moisture-sensitive reactions; sulfonyl chlorides are lachrymatory and corrosive .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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